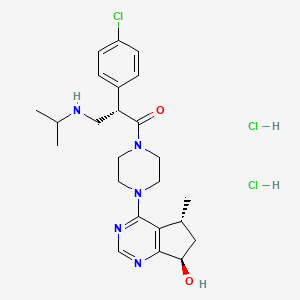

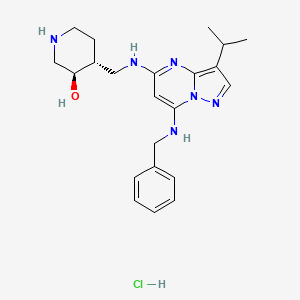

Ipatasertib dihydrochloride

Descripción general

Descripción

It targets Akt1, Akt2, and Akt3 with IC50 values of 5 nM, 18 nM, and 8 nM, respectively . This compound has shown potential anticancer activity and is currently being investigated in clinical trials for the treatment of various cancers, including prostate cancer, gastric cancer, and triple-negative breast cancer .

Aplicaciones Científicas De Investigación

RG-7440 dihydrochloride has a wide range of scientific research applications, including:

Mecanismo De Acción

RG-7440 dihydrochloride exerts its effects by selectively inhibiting the activity of Akt1, Akt2, and Akt3. By inhibiting Akt, RG-7440 dihydrochloride induces cell cycle arrest, reduces tumor cell proliferation, and promotes apoptosis in cancer cells . The compound’s selectivity for Akt over other kinases, such as protein kinase A, enhances its therapeutic potential and minimizes off-target effects .

Safety and Hazards

Direcciones Futuras

Ipatasertib is currently in phase II trials for the treatment of breast cancer . It has been evaluated as a single agent and in combination studies using dual AKT and androgen-receptor pathway blockade with Ipatasertib and abiraterone . The future directions of Ipatasertib research will likely focus on its potential use in other types of cancer and the optimization of its synthesis process .

Métodos De Preparación

The synthesis of RG-7440 dihydrochloride involves several steps, including the preparation of the core structure and subsequent functionalizationThe final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .

Industrial production methods for RG-7440 dihydrochloride are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

RG-7440 dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different analogs.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

RG-7440 dihydrochloride is unique among Akt inhibitors due to its high selectivity and potency. Similar compounds include:

MK-2206: Another selective Akt inhibitor with a different chemical structure and mechanism of action.

AZD5363: An Akt inhibitor that targets all three isoforms of Akt but with different selectivity profiles.

Perifosine: An alkylphospholipid that inhibits Akt by preventing its translocation to the cell membrane.

Compared to these compounds, RG-7440 dihydrochloride has shown superior selectivity for Akt isoforms and has demonstrated promising antitumor activity in preclinical and clinical studies .

Propiedades

IUPAC Name |

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKVNRNRVFDUTG-VISIQVHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1396257-94-5 | |

| Record name | Ipatasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396257945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPATASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2JCB5A8EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide](/img/structure/B608034.png)

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)